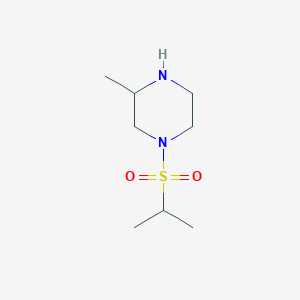

3-Methyl-1-(propane-2-sulfonyl)piperazine

Description

3-Methyl-1-(propane-2-sulfonyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position and a propane-2-sulfonyl moiety at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, modulating physicochemical properties, and enhancing metabolic stability. The sulfonyl group in this compound may influence electronic properties, solubility, and binding affinity, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name |

3-methyl-1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMVMGOFDATKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propane-2-sulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propane-2-sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or alcohols.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(propane-2-sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

- Piperazine Isosteres : highlights efforts to replace metabolically labile piperazine moieties with isosteres (e.g., morpholine, heterocycles). However, such substitutions often reduce potency, as seen in serotonin receptor ligands where morpholine replacements decreased 5-HT1A affinity by >90% .

- Substituent Positioning : In coumarin-piperazine hybrids (), substituents on the phenyl ring of piperazine (ortho/meta/para) significantly affected 5-HT1A receptor binding. For example, para-chloro or nitro groups reduced affinity, while meta-acetyl groups enhanced it .

- Sulfonyl vs. Alkyl/Aryl Groups: The propane-2-sulfonyl group in the target compound contrasts with N-phenyl or N-benzyl groups in quinolone-piperazine hybrids (). Direct attachment of aryl groups (e.g., N-phenyl) reduced aqueous solubility (<20 µM), whereas sulfonyl groups may improve solubility via polar interactions .

Physicochemical Properties

*Predicted based on sulfonyl group's electron-withdrawing effects. Sulfonyl groups typically lower pKa compared to alkylamines but may enhance solubility via hydrogen bonding .

Metabolic Stability

Piperazine rings are metabolic hotspots, susceptible to deethylation or oxidation (). Introducing electron-withdrawing groups (e.g., sulfonyl) could reduce metabolic clearance by stabilizing the ring against oxidative degradation . For example, replacing piperazine with bicyclic isosteres in reduced clearance by 40–60% in preclinical models.

Biological Activity

3-Methyl-1-(propane-2-sulfonyl)piperazine (CAS Number: 1481978-91-9) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C₈H₁₈N₂O₂S

- Molecular Weight: 206.31 g/mol

- Structure: The compound features a piperazine ring with a sulfonyl group attached to a propane chain, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that piperazine derivatives can exhibit significant anticancer properties. For example, compounds containing piperazine structures have been reported to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 0.19 | |

| Compound B | Hela | 0.41 | |

| This compound | TBD | TBD | TBD |

Note: The exact IC₅₀ values for this compound are not yet available in the literature.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction with serotonin receptors is particularly notable, as it can lead to increased neurotransmission in areas associated with mood regulation.

Case Studies

- Antitumor Studies : A study involving piperazine derivatives demonstrated that modifications to the piperazine structure could significantly enhance anticancer activity against various cell lines, including A549 (lung cancer) and SGC7901 (gastric cancer) cells. The results indicated that structural variations could lead to improved potency compared to standard chemotherapeutic agents like cisplatin .

- Neurotransmitter Modulation : Research on similar compounds suggests that modifications in the piperazine structure can affect serotoninergic activity, potentially leading to new treatments for depression or anxiety disorders. For instance, compounds designed to target both serotonin transporters and receptors have shown promise in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.